5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine
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Overview
Description
“5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” is a chemical compound with the molecular formula C14H13BrN2 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be analyzed based on its molecular formula C14H13BrN2 . The compound contains a bromine atom, which can participate in various interactions such as C–Br···π (ring) interactions .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” are not available in the retrieved data, indole derivatives are known to undergo a variety of chemical reactions. For instance, the Wolff–Kishner reduction, a reaction used for the deoxygenation of carbonyl compounds, has been used in the synthesis of related compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be inferred from its molecular formula C14H13BrN2 . Further details about its specific physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the creation of indole inhibitors that are being explored for the treatment of arthritic diseases . The indole moiety is a common structure found in many natural products and drugs, and its derivatives are known to exhibit a wide range of biological activities.
Antimicrobial and Antioxidant Applications
The derivatives of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine have been studied for their antimicrobial and antioxidant properties. These compounds have shown potential in inhibiting the growth of various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .
Anti-Corrosion Potential
In the industrial sector, these derivatives have been evaluated for their anti-corrosion potential. They can be applied as corrosion inhibitors on metals, protecting them from corrosive environments and extending their lifespan, which is crucial for maintaining infrastructure and machinery .
Molecular Docking Studies
Molecular docking studies have been performed using indole derivatives to explore their potential as anti-HIV agents. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .
Crystal Structure Analysis
The crystal structure of indole derivatives, including 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine, is analyzed to understand their molecular geometry and interactions. This information is vital for drug design and predicting the behavior of these compounds in biological systems .
Therapeutic Potential in Cancer Treatment
Indole derivatives are being investigated for their therapeutic potential in treating cancer. Their ability to target cancer cells and disrupt their proliferation makes them promising candidates for developing new oncological therapies .
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple targets .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
5-bromo-2-(2,3-dihydroindol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSIEHFDUNLXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine |
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